[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
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Overview
Description
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate is a complex organic compound that features a combination of benzoate and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. The starting materials often include benzoic acid derivatives and pyrimidine nucleosides. The synthesis may proceed through the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using benzoyl chloride in the presence of a base such as pyridine.
Formation of the Pyrimidine Ring: The protected nucleoside is then reacted with a methoxy-substituted pyrimidine derivative under acidic conditions to form the desired pyrimidine ring.
Deprotection and Esterification: The final step involves deprotecting the hydroxyl groups and esterifying the compound with benzoic acid under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate or pyrimidine moieties, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and nucleic acid interactions.
Industrial Applications: It is explored for use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate involves its interaction with biological targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by mimicking natural substrates, thereby blocking the active site. Additionally, it can intercalate into nucleic acids, disrupting their normal function and leading to potential therapeutic effects.
Comparison with Similar Compounds
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate can be compared with other nucleoside analogs such as:
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate: This compound lacks the dibenzoyloxy groups, making it less lipophilic.
[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate: The presence of fluorine atoms enhances its stability and bioavailability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H26N2O10 |
---|---|
Molecular Weight |
586.5 g/mol |
IUPAC Name |
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H26N2O10/c1-39-22-17-33(31(38)32-26(22)34)27-25(43-30(37)21-15-9-4-10-16-21)24(42-29(36)20-13-7-3-8-14-20)23(41-27)18-40-28(35)19-11-5-2-6-12-19/h2-17,23-25,27H,18H2,1H3,(H,32,34,38)/t23-,24?,25+,27-/m1/s1 |
InChI Key |
SHULCCQTYFCRIY-MKGCLCFSSA-N |
Isomeric SMILES |
COC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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